
1-(Trimethylsilyl)pyrrolidine
Overview
Description
1-(Trimethylsilyl)pyrrolidine (CAS 15097-49-1) is a silylated derivative of pyrrolidine, characterized by a trimethylsilyl (-Si(CH₃)₃) group attached to the nitrogen atom of the pyrrolidine ring. This modification enhances its nucleophilicity and stability, making it a versatile reagent in organic synthesis. It acts as a catalyst and nucleophile, facilitating reactions such as covalent bond formation with electrophiles and base-mediated salt production . Key applications include the synthesis of peptide nucleic acids (PNAs), polymers, and agrochemicals . Its molecular formula is C₇H₁₇NSi, with a molecular weight of 155.3 g/mol .
Preparation Methods
Direct Silylation of Pyrrolidine
The most straightforward approach to 1-(trimethylsilyl)pyrrolidine involves the direct silylation of pyrrolidine using trimethylsilyl (TMS) reagents. This method typically employs nucleophilic substitution or deprotonation-silylation sequences.
Alkylation with Trimethylsilyl Electrophiles
Pyrrolidine reacts with trimethylsilyl halides (e.g., TMSCl) or sulfonates in the presence of a base. For example, the reaction of pyrrolidine with trimethylsilyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, yields this compound at room temperature within 12 hours . This method achieves moderate yields (60–75%) but requires careful exclusion of moisture to prevent desilylation.
Deprotonation-Silylation Strategies
Strong bases such as lithium diisopropylamide (LDA) or Grignard reagents deprotonate pyrrolidine at the nitrogen, generating a pyrrolidide anion. Subsequent quenching with TMSCl provides the silylated product. A patent by demonstrates this approach using sodium hydride in acetonitrile, achieving 80% yield after chromatographic purification (Scheme 1).
Table 1. Comparative Yields in Direct Silylation Methods
Reagent | Base/Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
TMSCl | Triethylamine | CH₂Cl₂ | 25°C | 65 |
TMSOTf | NaH | CH₃CN | 0°C → 25°C | 78 |
TMSBr | LDA | THF | −78°C | 82 |
Ring-Closing Strategies via Azomethine Ylide Cycloaddition
Azomethine ylides, generated from precursors such as trimethylsilyl-substituted amides, participate in [3+2] cycloadditions to form pyrrolidine derivatives. A seminal study by describes the iridium-catalyzed reductive generation of azomethine ylides from N-(trimethylsilyl)methyl amides. Using Vaska’s complex (IrCl(CO)(PPh₃)₂) and tetramethyldisiloxane (TMDS) as a reductant, unstabilized ylides form and undergo cycloaddition with electron-deficient alkenes, yielding polysubstituted pyrrolidines (Scheme 2). This method is notable for its mild conditions (room temperature, 1 mol% catalyst) and high diastereoselectivity (>20:1 dr) .
Reductive Amination of Silylated Precursors
Reductive amination offers a versatile route to this compound by combining carbonyl compounds with silylated amines. For instance, reports the synthesis of N-(trimethylsilyl)propagylamine intermediates, which undergo zinc-mediated cyclization to form pyrrolidine derivatives. Key steps include:
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Condensation of 3-(trimethylsilyl)propagylamine with aldehydes.
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Cyclization using Et₂Zn and Ti(O-iPr)₄ at 23°C for 18 hours.
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Acidic workup to yield 1-(trimethylsilyl)pyrrolidin-2-ones, which are reduced to the target compound .
Table 2. Optimization of Reductive Amination Conditions
Substrate | Catalyst | Reducing Agent | Time (h) | Yield (%) |
---|---|---|---|---|
N-TMS-propagylamine | Ti(O-iPr)₄ | Et₂Zn | 18 | 85 |
N-TMS-allylamine | Pd/C | H₂ (1 atm) | 24 | 70 |
Catalytic Hydrosilylation of Pyrrolidinones
Hydrosilylation of pyrrolidin-2-ones provides a pathway to this compound. The reaction employs transition-metal catalysts such as iridium or rhodium complexes. For example, demonstrates the hydrosilylation of 4-trimethylsilyloxypyrrolidin-2-one using Vaska’s complex and TMDS, yielding this compound after desilylation (Scheme 3). This method is advantageous for substrates sensitive to strong bases, achieving 75–90% yields .
Intramolecular Cyclization of Silylated Amines
Intramolecular cyclization strategies leverage silyl groups as directing or stabilizing moieties. A patent by details the alkylation of 4-trimethylsilyloxypyrrolidin-2-one with allyl bromide, followed by acid-mediated cyclization to form bicyclic pyrrolidines. Subsequent hydrogenolysis removes the silyl group, but adjustments in stoichiometry allow retention for this compound synthesis .
Comparative Analysis and Mechanistic Insights
The choice of method depends on substrate availability, functional group tolerance, and scalability. Direct silylation is optimal for simple substrates, while cycloaddition and reductive amination enable complex substitution patterns. Mechanistic studies using density functional theory (DFT) in reveal that asynchronicity in cycloaddition transition states dictates regioselectivity, particularly with chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Ring-Opening Reactions: It is used in the ring-opening reactions of lactones, such as L-serine β-lactone, to yield corresponding amino acid derivatives.
Formation of Iminium Salts: It reacts with electrophiles to form iminium salts, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydride.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) and dichloromethane (DCM).
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Amino Acid Derivatives: From ring-opening reactions.
Iminium Salts: From reactions with electrophiles.
Scientific Research Applications
Scientific Research Applications
- Synthesis of Amino Acids
- Preparation of Iminium Salts
- Catalysis in Organic Reactions
- Plasma-Polymerized Films
- Bioactive Compound Development
Case Study 1: Asymmetric Michael Addition
A study investigated the use of this compound as a catalyst for the asymmetric Michael addition reaction. The results showed that this compound could effectively catalyze reactions involving cyclohexanones and nitrostyrenes, achieving yields between 83% to 95% with excellent selectivity ratios (dr 80:20 to 93:7) and enantiomeric excesses (ee) ranging from 83% to 95% .
Case Study 2: Copper Diffusion Barrier
In another study focused on microelectronics, plasma-polymerized films of this compound were evaluated for their effectiveness as copper diffusion barriers. The results indicated that these films significantly reduced copper migration during thermal cycling, thus enhancing the reliability of multilevel metallization processes .
Table 1: Comparison of Applications
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)pyrrolidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, facilitating various chemical transformations. In ring-opening reactions, it acts as a nucleophile, attacking electrophilic centers and forming stable products.
Comparison with Similar Compounds
The structural and functional diversity of pyrrolidine derivatives arises from substituents on the nitrogen atom or the pyrrolidine ring. Below is a detailed comparison of 1-(trimethylsilyl)pyrrolidine with analogous compounds:
1-(2-Aminoethyl)pyrrolidine
- Structure: Features a 2-aminoethyl (-CH₂CH₂NH₂) substituent.
- Reactivity : The primary amine group enables participation in cyclocondensation reactions to form thiazolidin-4-ones and thiazinan-4-ones, which exhibit acetylcholinesterase (AChE) inhibitory activity .
- Applications : Explored for neurodegenerative disease treatment due to its structural similarity to acetylcholine .
- Contrast with this compound : Lacks the silyl group’s nucleophilic enhancement, leading to divergent reaction pathways (e.g., heterocycle formation vs. peptide synthesis) .
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine (3b)
- Structure : Contains a nitro and dimethoxy-substituted phenyl group.
- Synthesis : Obtained in 82% yield via nucleophilic aromatic substitution without purification .
- Contrast : The electron-withdrawing nitro group reduces nucleophilicity compared to the silyl group, limiting catalytic utility .
1-[3-(Trimethylsilyl)prop-2-ynoyl]pyrrolidine (14b)
- Structure: Combines a trimethylsilyl group with a propynoyl chain.
- Synthesis: Novel compound prepared in 86% yield via amidation of trimethylsilylpropiolic acid .
- Applications : Intermediate in desilylation and allylation reactions; demonstrates the versatility of silyl groups in alkyne functionalization .
- Contrast : The amide linkage alters reactivity compared to the direct N-silylation in this compound .
(E,E)-1-(2,4-Dodecadienoyl)pyrrolidine
- Structure: Long-chain dienoyl substituent.
- Safety : Structural alerts were identified via QSAR analysis, but read-across evaluations predicted low toxicity .
- Applications : Evaluated as a feed additive; structural complexity impacts metabolic pathways .
- Contrast: The hydrophobic dienoyl chain increases lipophilicity, unlike the polar silyl group, affecting bioavailability .
Structural Alerts and Toxicity
- This compound: No structural alerts reported; widely used in materials science .
- (E,E)-1-(2,4-Dodecadienoyl)pyrrolidine: Structural alerts identified but deemed low-risk via read-across .
- Piperidine Derivatives : Alerts for piperidine-based compounds suggest stricter safety evaluations compared to pyrrolidines .
Biological Activity
1-(Trimethylsilyl)pyrrolidine, a derivative of pyrrolidine, is notable for its unique chemical properties and potential biological activities. This compound has gained attention in various fields, including medicinal chemistry and synthetic organic chemistry. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
This compound has the following chemical characteristics:
- Molecular Formula :
- Molecular Weight : 143.3 g/mol
- CAS Number : 15097-49-1
The presence of the trimethylsilyl group enhances the compound's stability and solubility, which can influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways due to the steric and electronic effects of the trimethylsilyl group.
- Receptor Binding : Its structure allows it to potentially mimic natural substrates, facilitating binding to biological receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity. In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines, although more extensive research is necessary to understand its efficacy and mechanism fully.
Case Studies
A few notable studies highlight the biological activity of this compound:
- Antimicrobial Study : A study conducted on a series of trimethylsilyl derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the silyl group could enhance activity levels.
- Cancer Cell Line Research : In a controlled laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.
Data Summary
Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Significant inhibition | |
Antibacterial | Escherichia coli | Significant inhibition | |
Anticancer | MCF-7 (breast cancer) | Dose-dependent growth inhibition |
Safety and Toxicology
While exploring the biological activities, safety considerations are paramount. This compound is classified as a highly flammable liquid and poses risks such as skin corrosion and eye damage upon contact . Proper handling procedures must be followed in laboratory settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(trimethylsilyl)pyrrolidine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves silylation of pyrrolidine using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A methodologically robust approach employs catalytic Ti(O-iPr)₄ and EtMgBr to facilitate the silylation of pyrrolidine derivatives, achieving yields up to 85% after purification via column chromatography (diethyl ether:isopropyl alcohol:hexane = 1:1:8) . Key variables affecting yield include reaction temperature (optimized at 0°C to room temperature), stoichiometric ratios of TMSCl to pyrrolidine, and inert atmosphere maintenance to prevent hydrolysis of the silylating agent.
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a flammable liquid (UN 2924) and corrosive substance. Mandatory precautions include:
- Use of flame-resistant lab coats, nitrile gloves, and eye protection.
- Handling in a fume hood to avoid inhalation of vapors.
- Storage in airtight containers under nitrogen to prevent moisture ingress, which can lead to decomposition .
Emergency procedures for spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Q. How can researchers verify the purity of this compound post-synthesis?
Purity assessment typically combines:
- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular ion peaks (e.g., m/z 143 for the parent ion) and detect volatile impurities .
- Elemental Analysis (EA) : For quantitative validation of C, H, and N content (e.g., theoretical C: 86.55%, H: 8.65%, N: 4.81%) .
- ¹H NMR : To identify residual solvents (e.g., THF or hexane) and verify the absence of hydrolyzed byproducts like trimethylsilanol .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in silylation reactions?
The regioselectivity arises from the nucleophilic attack of pyrrolidine’s nitrogen on the electrophilic silicon atom in TMSCl. Computational studies (DFT calculations) suggest that steric hindrance from the bulky trimethylsilyl group directs silylation exclusively at the pyrrolidine nitrogen rather than oxygen or carbon sites. Kinetic studies under varying solvent polarities (e.g., THF vs. hexane) further support a transition state stabilized by Lewis acid catalysts like Ti(O-iPr)₄ .
Q. How do contradictory spectral data for this compound arise, and how can they be resolved?
Discrepancies in IR or NMR data often stem from:
- Moisture Contamination : Hydrolysis generates trimethylsilanol (δ 1.2 ppm in ¹H NMR), altering spectral profiles .
- Solvent Artifacts : Residual deuterated solvents (e.g., CDCl₃) may overlap with analyte signals.
Resolution requires rigorous drying of samples (molecular sieves) and cross-validation using high-resolution MS (HRMS) or 2D NMR techniques like COSY/HSQC .
Q. What strategies optimize this compound’s stability in catalytic applications?
Stability enhancement methods include:
- Coordination with Transition Metals : Nickel(II) complexes (e.g., trans-[NiL₂(NCS)₂]) reduce decomposition by shielding the silyl group .
- Low-Temperature Storage : Below -20°C in amber vials to minimize thermal degradation .
- Use of Stabilizing Solvents : Anhydrous tetrahydrofuran (THF) or hexane, which limit protic interactions .
Q. Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale syntheses of this compound?
Scale-up challenges include exothermic silylation reactions and byproduct formation. Mitigation strategies:
- Slow Addition of TMSCl : To control reaction heat and prevent runaway conditions.
- Continuous Flow Chemistry : Improves mixing efficiency and reduces side reactions (e.g., oligomerization) .
- In-Line Purification : Simulated moving bed (SMB) chromatography for real-time impurity removal .
Q. What advanced characterization techniques are recommended for studying this compound’s reactivity?
- In Situ FTIR : Monitors silylation progress via disappearance of N-H stretches (3300 cm⁻¹) .
- X-ray Crystallography : Resolves structural ambiguities in metal complexes (e.g., cis/trans isomerism in Ni(II) derivatives) .
- Kinetic Isotope Effects (KIE) : Elucidates rate-determining steps in catalytic cycles involving the compound .
Properties
IUPAC Name |
trimethyl(pyrrolidin-1-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVIKZJXFGUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065857 | |
Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
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Molecular Weight |
143.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15097-49-1 | |
Record name | 1-(Trimethylsilyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15097-49-1 | |
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Record name | 1-(Trimethylsilyl)pyrrolidine | |
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Record name | 1-(Trimethylsilyl)pyrrolidine | |
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Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
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Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
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Record name | 1-(trimethylsilyl)pyrrolidine | |
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Record name | 1-(TRIMETHYLSILYL)PYRROLIDINE | |
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